1-(2-methylpropyl)-1H-imidazole-4-sulfonamide
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Scientific Research Applications
Antiparasitic Bioactivity
Research indicates that imidazole derivatives, including 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, exhibit significant antiparasitic bioactivity. Specifically, these compounds have been tested in vitro against unicellular parasites such as Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, showing promising results. The bioactivity of these compounds is attributed to their structure, and they have been considered as potential alternatives to traditional antiparasitic drugs like benznidazole (Hernández-Núñez et al., 2009).
Chemical Synthesis and Labeling
The compound and its derivatives have been synthesized for various applications, including the preparation of potent lymphocyte function-associated antigen-1 antagonists. These derivatives were labeled with stable isotopes and carbon-14 for drug metabolism and pharmacokinetics studies, indicating their significance in biomedical research (Latli et al., 2011).
Coordination Chemistry
Imidazole derivatives, including 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, have been used in coordination chemistry, specifically in the synthesis of nickel complexes. These compounds undergo structural rearrangements and interactions with metals, contributing to the field of material science and offering potential applications in catalysis and material synthesis (Bermejo et al., 2000).
Antimicrobial and Antiproliferative Properties
Imidazole sulfonamide derivatives have been synthesized and tested for their antimicrobial and antiproliferative activities. These compounds have shown effectiveness against various human cell lines, indicating their potential use in developing new therapeutic agents for treating infections and diseases (Shimaa M. Abd El-Gilil, 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This would involve discussing potential future research directions, applications, or improvements to the synthesis process.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known compound, some of this information might not be available. If you have a specific compound that is well-studied or widely recognized, I might be able to provide more detailed information.
properties
IUPAC Name |
1-(2-methylpropyl)imidazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEANEMOFABATCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240708 | |
Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-1H-imidazole-4-sulfonamide | |
CAS RN |
1461706-74-0 | |
Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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